molecular formula C7H9ClN2 B8334537 4-Chloro-2-ethylpyridin-3-amine CAS No. 1211399-75-5

4-Chloro-2-ethylpyridin-3-amine

Cat. No.: B8334537
CAS No.: 1211399-75-5
M. Wt: 156.61 g/mol
InChI Key: FKLBVYYUJYYYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethylpyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at the 4-position, an ethyl group at the 2-position, and an amine group at the 3-position. Pyridine derivatives are critical in medicinal chemistry due to their role as bioisosteres for benzene rings, enhancing solubility and metabolic stability. The closest analogs include chloro-substituted pyridin-amines with variations in substituent type and position (e.g., methoxy, nitro, or trifluoromethyl groups) .

Properties

CAS No.

1211399-75-5

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

4-chloro-2-ethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-2-6-7(9)5(8)3-4-10-6/h3-4H,2,9H2,1H3

InChI Key

FKLBVYYUJYYYEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Chloro-5-methoxypyridin-3-amine Cl (4), OCH₃ (5), NH₂ (3) C₆H₇ClN₂O 158.59 Not reported Antimicrobial agent precursor
4-Chloro-3-methoxypyridin-2-amine Cl (4), OCH₃ (3), NH₂ (2) C₆H₇ClN₂O 158.59 Not reported Medicinal chemistry intermediate
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine Cl (2), NH₂ (2), phenyl (5) C₁₆H₁₂ClN₃ 281.74 268–287 Anticancer and antimicrobial studies
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Cl (4), NH₂ (2), saturated ring C₇H₉ClN₄ 184.63 Not reported Kinase inhibitor candidate

Key Observations:

Substituent Position and Electronic Effects: Chlorine at the 4-position (as in 4-Chloro-5-methoxypyridin-3-amine) enhances electrophilic aromatic substitution reactivity compared to 2- or 3-position halogens .

Melting Points and Stability: Derivatives with aromatic phenyl substituents (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine) exhibit higher melting points (268–287°C), suggesting strong intermolecular interactions . Saturated ring systems (e.g., tetrahydropyrido-pyrimidines) may reduce crystallinity, as seen in unspecified melting points for 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine .

Biological Activity :

  • Chlorine and amine groups synergize in antimicrobial activity, as demonstrated in phenyl-substituted pyridines .
  • Tetrahydropyrido-pyrimidines are explored as kinase inhibitors due to their planar rigidity and hydrogen-bonding capacity .

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